molecular formula C17H18N2O4S B8306638 5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid

5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid

Cat. No. B8306638
M. Wt: 346.4 g/mol
InChI Key: CSBXKEFFCURJFJ-UHFFFAOYSA-N
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Patent
US07816391B2

Procedure details

Trifluoroacetic acid (2.63 mL, 34.29 mmol) was added to tert-butyl 5-(cyclopentylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate (Intermediate#94) (1.38 g, 3.43 mmol) in CH2Cl2 (25 mL) The resulting solution was stirred at 20° C. for 24 hours. The reaction mixture was evaporated to dryness, re-dissolved in dioxan (20 mL) and re-evaporated to dryness to afford 5-(cyclopentylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylic acid (1.180 g, 99%) as a white crystalline solid.
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
tert-butyl 5-(cyclopentylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH:8]1([S:13][C:14]2[N:18]([C:19]3[CH:24]=[CH:23][C:22]([C:25]([O:27][CH3:28])=[O:26])=[CH:21][CH:20]=3)[N:17]=[CH:16][C:15]=2[C:29]([O:31]C(C)(C)C)=[O:30])[CH2:12][CH2:11][CH2:10][CH2:9]1>C(Cl)Cl>[CH:8]1([S:13][C:14]2[N:18]([C:19]3[CH:24]=[CH:23][C:22]([C:25]([O:27][CH3:28])=[O:26])=[CH:21][CH:20]=3)[N:17]=[CH:16][C:15]=2[C:29]([OH:31])=[O:30])[CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
2.63 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 5-(cyclopentylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate
Quantity
1.38 g
Type
reactant
Smiles
C1(CCCC1)SC1=C(C=NN1C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in dioxan (20 mL)
CUSTOM
Type
CUSTOM
Details
re-evaporated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCC1)SC1=C(C=NN1C1=CC=C(C=C1)C(=O)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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